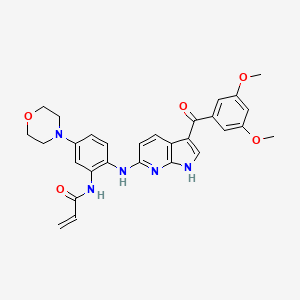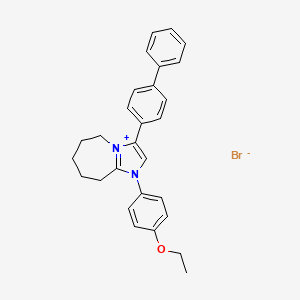
Antibacterial agent 101
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
抗菌剂 101 是一种新型化合物,旨在对抗细菌感染。它在临床前研究中显示出可喜的结果,特别是针对多重耐药菌。这种化合物属于新一代抗菌剂,旨在解决日益严重的抗生素耐药性问题。
准备方法
合成路线和反应条件: 抗菌剂 101 的合成涉及多步过程。第一步包括通过伯胺与羧酸的缩合反应形成核心结构。然后进行一系列官能团修饰,包括卤化和烷基化,以增强其抗菌性能。反应条件通常涉及使用二氯甲烷等有机溶剂和钯碳等催化剂。
工业生产方法: 在工业规模上,抗菌剂 101 的生产已优化为具有成本效益和高产率。该过程涉及大型反应器和连续流动系统,以确保一致的质量和高通量。使用自动化系统监控和控制反应参数对于维持化合物的完整性至关重要。
化学反应分析
反应类型: 抗菌剂 101 经历几种类型的化学反应,包括:
氧化: 该反应由过氧化氢等氧化剂促进,导致氧化物的形成,从而增强化合物的稳定性。
还原: 还原反应,通常使用硼氢化钠,用于修饰特定官能团,改善化合物的功效。
取代: 亲核取代反应很常见,其中卤素原子被更具反应性的基团取代以增强抗菌活性。
常用试剂和条件:
氧化剂: 过氧化氢、高锰酸钾。
还原剂: 硼氢化钠、氢化铝锂。
溶剂: 二氯甲烷、乙醇、水。
主要产物: 这些反应形成的主要产物包括抗菌剂 101 的各种衍生物,每个衍生物都具有针对特定细菌靶标的独特特性。
科学研究应用
抗菌剂 101 在科学研究中具有广泛的应用:
化学: 用作模型化合物,用于研究反应机理和开发新的合成方法。
生物学: 研究其对细菌细胞壁和膜的影响,提供对细菌生理学的见解。
医学: 治疗由多重耐药菌引起的感染的潜在治疗剂。
工业: 加入涂层和材料以防止细菌污染和生物膜形成。
作用机制
抗菌剂 101 的作用机制涉及多种途径:
分子靶标: 该化合物靶向细菌核糖体,抑制蛋白质合成。它还会破坏细菌细胞膜的完整性。
途径: 通过与核糖体亚基结合,抗菌剂 101 阻止必需蛋白质的翻译,导致细菌细胞死亡。此外,它诱导活性氧物质的产生,进一步破坏细菌细胞。
类似化合物:
青霉素: 与抗菌剂 101 相似,青霉素靶向细菌细胞壁,但通过不同的机制,涉及抑制肽聚糖合成。
四环素: 两种化合物都抑制蛋白质合成,但四环素与核糖体上的不同部位结合。
环丙沙星: 这种化合物靶向细菌 DNA 旋转酶,而抗菌剂 101 主要影响蛋白质合成和膜完整性。
独特性: 抗菌剂 101 由于其双重作用机制而脱颖而出,靶向核糖体功能和膜完整性。这种双重作用降低了与单靶点抗生素相比产生耐药性的可能性。
相似化合物的比较
Penicillin: Like Antibacterial Agent 101, penicillin targets bacterial cell walls but through a different mechanism involving the inhibition of peptidoglycan synthesis.
Tetracycline: Both compounds inhibit protein synthesis, but tetracycline binds to a different site on the ribosome.
Ciprofloxacin: This compound targets bacterial DNA gyrase, whereas this compound primarily affects protein synthesis and membrane integrity.
Uniqueness: this compound stands out due to its dual mechanism of action, targeting both ribosomal function and membrane integrity. This dual action reduces the likelihood of resistance development compared to single-target antibiotics.
属性
分子式 |
C28H29BrN2O |
|---|---|
分子量 |
489.4 g/mol |
IUPAC 名称 |
1-(4-ethoxyphenyl)-3-(4-phenylphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-4-ium;bromide |
InChI |
InChI=1S/C28H29N2O.BrH/c1-2-31-26-18-16-25(17-19-26)30-21-27(29-20-8-4-7-11-28(29)30)24-14-12-23(13-15-24)22-9-5-3-6-10-22;/h3,5-6,9-10,12-19,21H,2,4,7-8,11,20H2,1H3;1H/q+1;/p-1 |
InChI 键 |
IZRDZPWQIUATSS-UHFFFAOYSA-M |
规范 SMILES |
CCOC1=CC=C(C=C1)N2C=C([N+]3=C2CCCCC3)C4=CC=C(C=C4)C5=CC=CC=C5.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


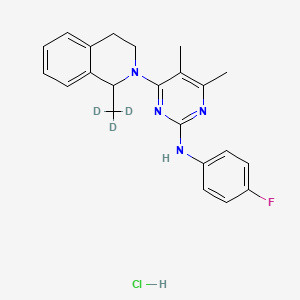
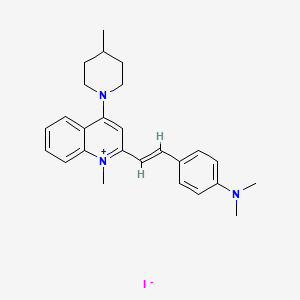
![3-(3-Ethoxy-propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydro-quinazoline-7-carboxylic acid (2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-amide](/img/structure/B12419646.png)
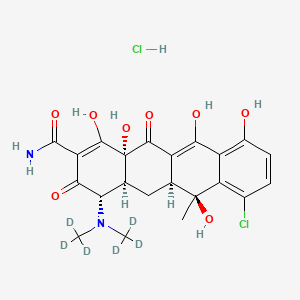
![sodium;(12aS)-9-[[3-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[2-[2-(2-methoxyethoxy)ethoxy]ethyl-(2-methyl-2-sulfanylpropyl)amino]phenyl]methoxy]-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepine-12-sulfonate](/img/structure/B12419653.png)
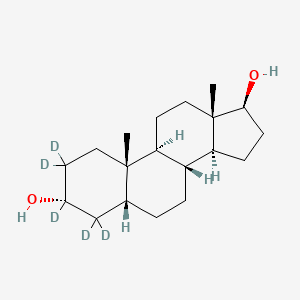
![zinc;(E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12419669.png)
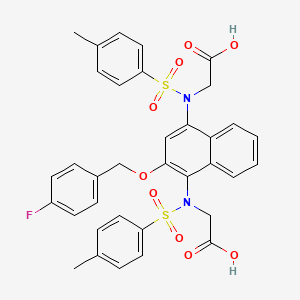
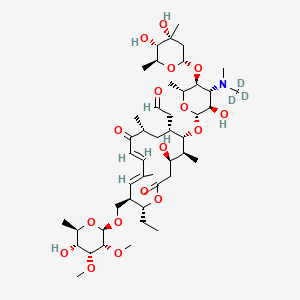
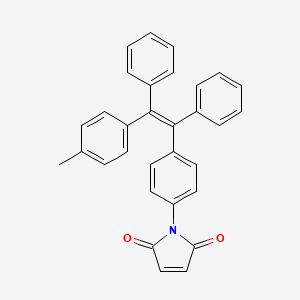
![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-phosphonooxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B12419702.png)
![4,4'-(1,3-Propanediyldi-4,1-piperazinediyl)bis[7-chloroquinoline]-d6 Tetraphosphate](/img/structure/B12419718.png)
